molecular formula C9H15BrO B15261118 7-(Bromomethyl)-2-methyl-6-oxaspiro[3.4]octane

7-(Bromomethyl)-2-methyl-6-oxaspiro[3.4]octane

Cat. No.: B15261118
M. Wt: 219.12 g/mol
InChI Key: OFGPYXACYGFLMA-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-2-methyl-6-oxaspiro[34]octane is a chemical compound with the molecular formula C9H15BrO It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)-2-methyl-6-oxaspiro[3.4]octane typically involves the bromination of a precursor compound. One common method involves the reaction of 2-methyl-6-oxaspiro[3.4]octane with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)-2-methyl-6-oxaspiro[3.4]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-(Bromomethyl)-2-methyl-6-oxaspiro[3.4]octane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spiro compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-2-methyl-6-oxaspiro[3.4]octane involves its reactivity due to the presence of the bromomethyl group. This group is highly reactive and can undergo nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Bromomethyl)-2-methyl-6-oxaspiro[3The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

7-(bromomethyl)-2-methyl-6-oxaspiro[3.4]octane

InChI

InChI=1S/C9H15BrO/c1-7-2-9(3-7)4-8(5-10)11-6-9/h7-8H,2-6H2,1H3

InChI Key

OFGPYXACYGFLMA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C1)CC(OC2)CBr

Origin of Product

United States

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